1-Chloro-4-iodo-2-(trifluoromethoxy)benzene
Overview
Description
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3IO. It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the halogenation of a precursor compound, such as 1,2-diiodo-4-(trifluoromethoxy)benzene, followed by selective substitution reactions. For instance, the reaction of iodine with trifluoromethyl bromide can yield 1,2-diiodo-4-(trifluoromethoxy)benzene, which can then undergo bromination to replace one iodine atom with a bromine atom, resulting in the target compound .
Chemical Reactions Analysis
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted benzene derivatives and complex organic molecules.
Scientific Research Applications
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-iodo-2-(trifluoromethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethoxy group. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene: Differing in the position of the substituents, which affects its chemical behavior and uses.
4-Iodobenzotrifluoride: Lacking the chlorine atom, this compound has distinct properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
1-chloro-4-iodo-2-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSWWLJYWYGXHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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